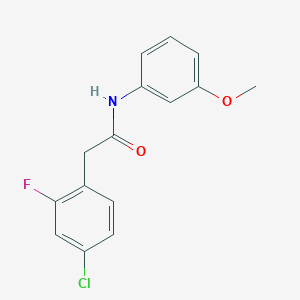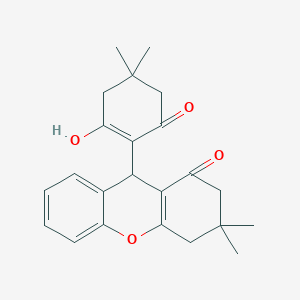![molecular formula C13H15NO5 B5363039 5-{[5-(dimethylamino)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 109610-95-9](/img/structure/B5363039.png)
5-{[5-(dimethylamino)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Descripción general
Descripción
5-{[5-(dimethylamino)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMFDMD, and it is a versatile molecule that has been used in a variety of research fields.
Aplicaciones Científicas De Investigación
DMFDMD has been widely used in scientific research due to its unique properties. This compound has been shown to have potent photophysical properties, making it useful for fluorescence imaging and sensing applications. Additionally, DMFDMD has been used as a chemical probe for studying enzyme activity and protein interactions. This compound has also been explored as a potential therapeutic agent for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of DMFDMD is not fully understood, but it is believed to interact with biomolecules such as proteins and enzymes. DMFDMD has been shown to bind to the active site of enzymes, inhibiting their activity. This compound has also been shown to selectively target cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
DMFDMD has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. Additionally, DMFDMD has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMFDMD has several advantages for use in lab experiments. This compound is highly fluorescent, making it useful for fluorescence imaging and sensing applications. Additionally, DMFDMD is stable under a wide range of conditions, making it easy to handle and store. However, DMFDMD has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
DMFDMD has several potential future directions for scientific research. One potential direction is the development of DMFDMD-based probes for imaging and sensing applications. Additionally, DMFDMD may be explored further as a potential therapeutic agent for the treatment of cancer and other diseases. Finally, the mechanism of action of DMFDMD may be further elucidated to better understand its potential applications in scientific research.
Conclusion:
In conclusion, 5-{[5-(dimethylamino)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a versatile compound that has been extensively studied for its potential applications in scientific research. This compound has unique photophysical properties and has been used as a chemical probe for studying enzyme activity and protein interactions. Additionally, DMFDMD has potential therapeutic applications for the treatment of cancer and other diseases. While there are some limitations to its use, DMFDMD has several potential future directions for scientific research.
Métodos De Síntesis
DMFDMD can be synthesized using a variety of methods, but the most commonly used method is the reaction between 5-(dimethylamino)-2-furaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione. This reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product.
Propiedades
IUPAC Name |
5-[[5-(dimethylamino)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-13(2)18-11(15)9(12(16)19-13)7-8-5-6-10(17-8)14(3)4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLLTCUJWJPYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(O2)N(C)C)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140534 | |
| Record name | 5-[[5-(Dimethylamino)-2-furanyl]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109610-95-9 | |
| Record name | 5-[[5-(Dimethylamino)-2-furanyl]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109610-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[5-(Dimethylamino)-2-furanyl]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]benzoate](/img/structure/B5362964.png)
![1-benzyl-2-[3-(1-benzyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole](/img/structure/B5362970.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5362972.png)
![[(6-acetyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B5362978.png)
![(4aS*,8aR*)-6-[3-(4-fluorophenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5362983.png)

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(1H-pyrrol-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5362999.png)
![3-(benzylthio)-6-(3-phenyl-1H-pyrazol-4-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5363007.png)
![8-(1,3-benzothiazol-2-yl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5363017.png)


![N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5363044.png)
![3-[(aminocarbonyl)amino]-N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]propanamide](/img/structure/B5363052.png)
